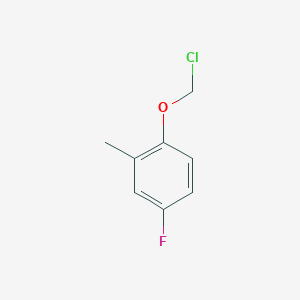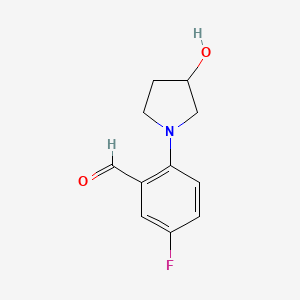
5-Fluoro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H12FNO2 and a molecular weight of 209.22 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxypyrrolidinyl group, and a benzaldehyde moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 5-Fluoro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde typically involves the reaction of 5-fluoro-2-nitrobenzaldehyde with 3-hydroxypyrrolidine under specific reaction conditions. The process may include steps such as reduction, substitution, and purification to obtain the desired product with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
5-Fluoro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The fluorine atom and hydroxypyrrolidinyl group can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe to study biological processes.
Medicine: Research involving this compound explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
5-Fluoro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde can be compared with similar compounds such as:
- 5-Fluoro-2-(3-hydroxypyrrolidin-1-yl)benzoic acid
- 5-Fluoro-2-(3-hydroxypyrrolidin-1-yl)benzyl alcohol
- 5-Fluoro-2-(3-hydroxypyrrolidin-1-yl)benzamide These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
5-fluoro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12FNO2/c12-9-1-2-11(8(5-9)7-14)13-4-3-10(15)6-13/h1-2,5,7,10,15H,3-4,6H2 |
InChI Key |
BOMJPPWNVNEEPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13209203.png)
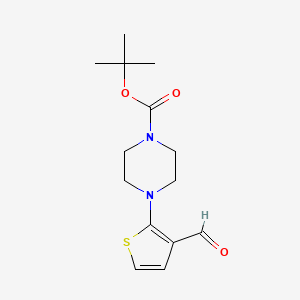
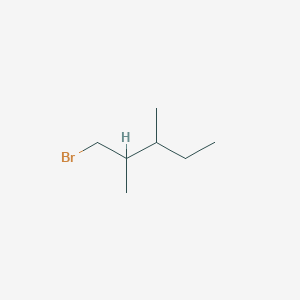
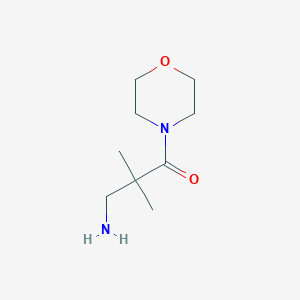
![2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13209246.png)

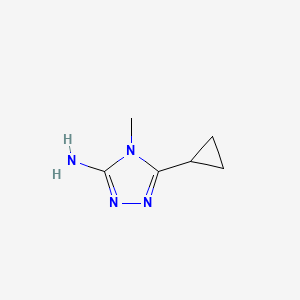
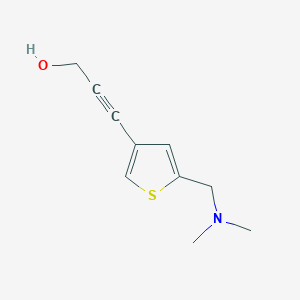

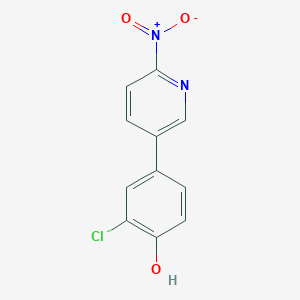
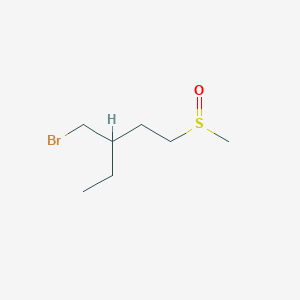
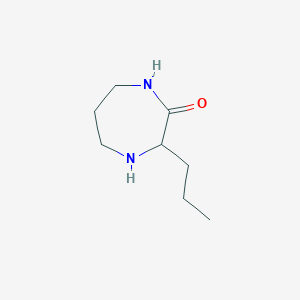
![3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13209277.png)
